

An In-Depth Technical Guide to 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

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Compound of Interest

Compound Name: 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Cat. No.: B1440835

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid** (CAS No. 1072946-63-4), a key building block in modern medicinal chemistry. This document delves into its physicochemical properties, outlines plausible synthetic and purification strategies based on established methodologies for analogous compounds, and details robust analytical characterization techniques. Furthermore, it explores the significant potential of this molecule and its derivatives in drug discovery, with a particular focus on their role as enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Rising Prominence of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a privileged class of compounds in medicinal chemistry, transitioning from niche reagents to integral components of several FDA-approved drugs.^{[1][2]} Their unique ability to form reversible covalent bonds with diols, particularly those found in the active sites of enzymes, has positioned them as powerful tools

for designing potent and selective inhibitors.[2][3] The boronic acid moiety can mimic the tetrahedral transition state of substrate hydrolysis, leading to high-affinity binding to the target enzyme.[2]

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid belongs to the family of arylboronic acids, which are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] The presence of the N-benzylsulfamoyl group introduces specific steric and electronic properties that can be exploited to fine-tune the binding affinity and selectivity of drug candidates. This guide will provide a detailed exploration of this versatile molecule.

Physicochemical Properties

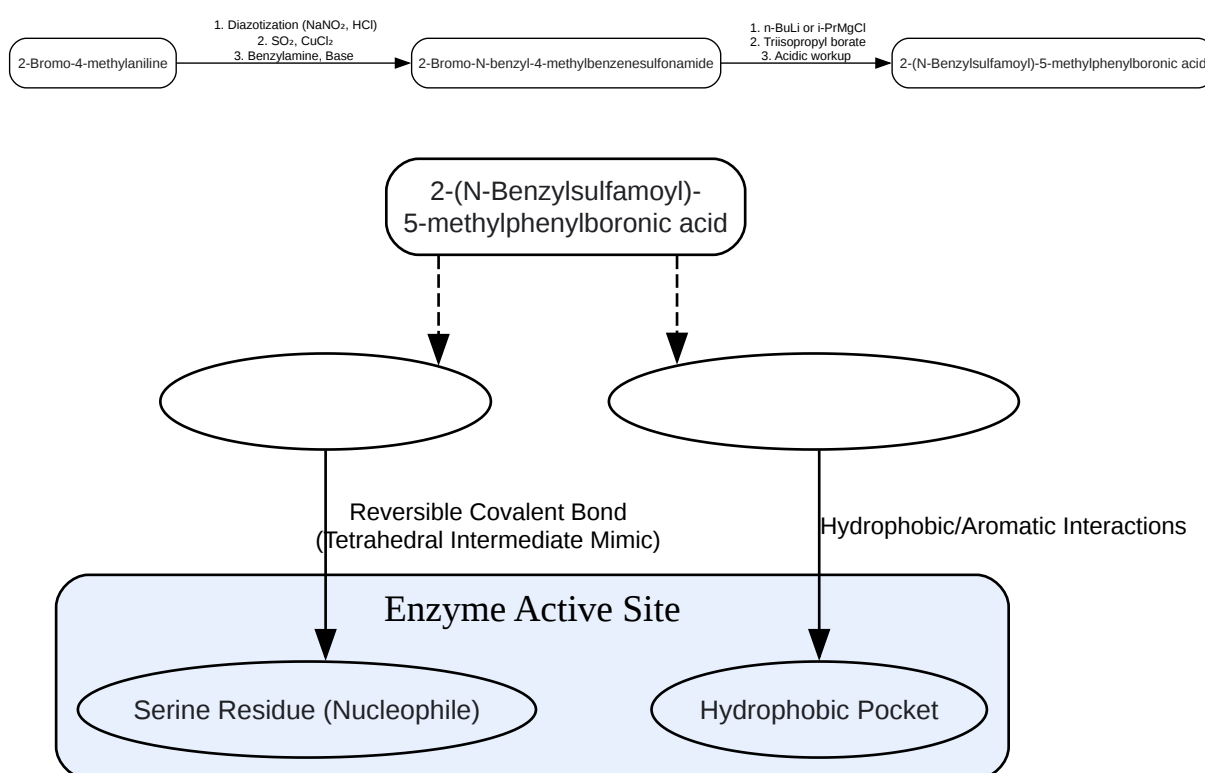
A thorough understanding of the physicochemical properties of **2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid** is fundamental for its effective use in synthesis and drug design.

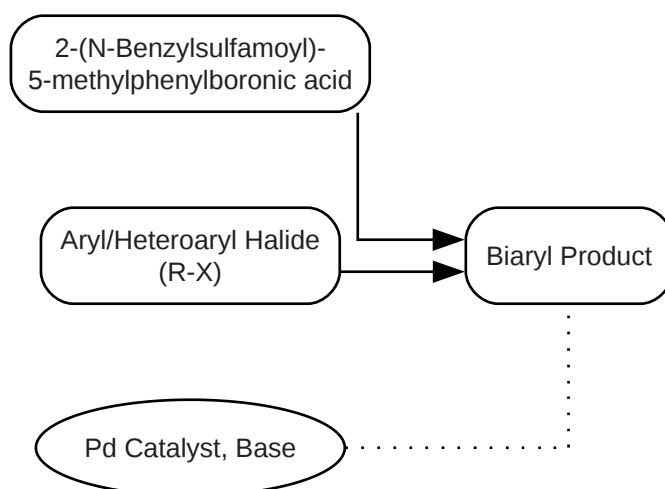
Property	Value	Source
CAS Number	1072946-63-4	[4]
Molecular Formula	C ₁₄ H ₁₆ BNO ₄ S	[4]
Molecular Weight	305.16 g/mol	[4]
Appearance	White to off-white solid (predicted)	General knowledge
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water (predicted)	General knowledge
pKa	The boronic acid moiety typically has a pKa in the range of 8-9, which can be influenced by the electronic nature of the substituents. The sulfonamide proton is also acidic.	General knowledge

Synthesis and Purification

While a specific, detailed published synthesis for **2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid** is not readily available in the searched literature, a plausible and robust synthetic strategy can be devised based on established methods for preparing analogous sulfonamide-containing arylboronic acids. The most logical approach involves a two-step process starting from commercially available 2-bromo-4-methylaniline.

Proposed Synthetic Pathway





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